molecular formula C19H24F3NO4 B2576848 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid CAS No. 1185076-12-3

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid

Cat. No.: B2576848
CAS No.: 1185076-12-3
M. Wt: 387.399
InChI Key: CUUTZQLOIISSMJ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylbenzyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 2-(trifluoromethyl)benzyl chloride.

    Reaction Conditions: The piperidine is first protected with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected piperidine. This intermediate is then reacted with 2-(trifluoromethyl)benzyl chloride under basic conditions to introduce the trifluoromethylbenzyl group.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved depend on the specific biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid can be compared with other similar compounds:

    Similar Compounds: Similar compounds include other piperidine derivatives, such as 1-(tert-Butoxycarbonyl)-4-benzylpiperidine and 1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine.

    Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,15(24)25)12-13-6-4-5-7-14(13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUTZQLOIISSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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